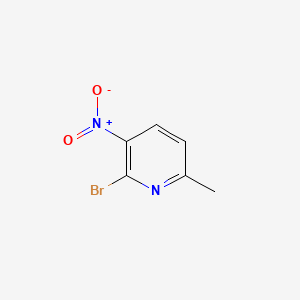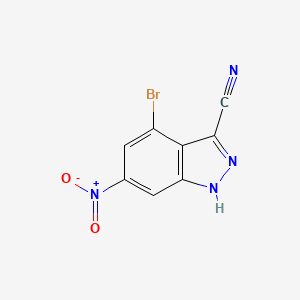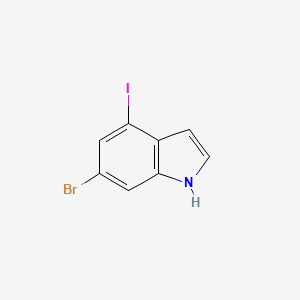
trans-(3-Boc-amino)-4-fluoropyrrolidine
概要
説明
Trans-(3-Boc-amino)-4-fluoropyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the third position and a fluorine atom at the fourth position The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations of other functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(3-Boc-amino)-4-fluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Introduction of Fluorine: The fluorine atom is introduced at the fourth position of the pyrrolidine ring using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of Amino Group: The amino group at the third position is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group remains inert during subsequent reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: Trans-(3-Boc-amino)-4-fluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, revealing the free amino group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Fluorination: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.
Deprotected Amines: Removal of the Boc group yields the free amino compound.
Coupled Products: Formation of biaryl or other coupled structures through Suzuki-Miyaura coupling.
科学的研究の応用
Trans-(3-Boc-amino)-4-fluoropyrrolidine finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of fluorinated analogs of therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of trans-(3-Boc-amino)-4-fluoropyrrolidine is primarily related to its chemical reactivity. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical and chemical processes. The fluorine atom imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds.
類似化合物との比較
Trans-(3-Boc-amino)-4-chloropyrrolidine: Similar structure with a chlorine atom instead of fluorine.
Trans-(3-Boc-amino)-4-bromopyrrolidine: Similar structure with a bromine atom instead of fluorine.
Trans-(3-Boc-amino)-4-iodopyrrolidine: Similar structure with an iodine atom instead of fluorine.
Uniqueness: Trans-(3-Boc-amino)-4-fluoropyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions, making it valuable in the design of fluorinated pharmaceuticals and materials.
特性
IUPAC Name |
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSDDSIFAGBZLT-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177914 | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213388-72-8 | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213388-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















